4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid
Description
4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid is a structurally complex molecule featuring a benzoic acid core substituted at position 4 with a sulfonylamino group linked to an (E)-configured 4-chlorophenyl ethenyl moiety. At position 3, a methylsulfanyl (-SMe) group is present. The benzoic acid moiety may enhance solubility in aqueous environments, while the aromatic and sulfur-containing substituents could influence intermolecular interactions, such as π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S2/c1-23-15-10-12(16(19)20)4-7-14(15)18-24(21,22)9-8-11-2-5-13(17)6-3-11/h2-10,18H,1H3,(H,19,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBSKCWLQYCGIL-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid (hereafter referred to as Compound 1) has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Compound 1 is a sulfonamide derivative characterized by the following structural formula:
Its molecular structure features a chlorophenyl group, a sulfonamide linkage, and a methylsulfanyl group, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that Compound 1 exhibits significant antimicrobial properties against various bacterial strains.
In Vitro Antimicrobial Evaluation
A study published in Molecules evaluated the antimicrobial efficacy of several sulfonamide derivatives, including Compound 1. The results indicated:
-
Gram-positive Bacteria :
- Staphylococcus aureus: Growth inhibition zone of 8 mm .
- Bacillus subtilis: Growth inhibition zone of 9 mm .
- Enterococcus faecium: Growth inhibition zone of 15 mm .
-
Antifungal Activity :
- Candida albicans: Inhibition zone measured at 8 mm .
These findings suggest that Compound 1 has moderate antibacterial and antifungal activities, particularly effective against Gram-positive bacteria and certain fungi .
Antibiofilm Activity
The compound also exhibited antibiofilm properties. The Minimum Biofilm Eradication Concentration (MBEC) for Staphylococcus aureus and Enterococcus faecium was determined to be 125 µg/mL , indicating its potential in preventing biofilm formation, which is critical in treating chronic infections .
Cytotoxicity Studies
While assessing the toxicity profile, it was noted that Compound 1 displayed moderate toxicity in aquatic models (Daphnia magna). The compound's toxicity varied significantly among different derivatives, with some exhibiting non-toxic profiles. This aspect is crucial for evaluating the safety of potential therapeutic applications .
Case Studies and Research Findings
- Antiviral Activity : Another study explored the antiviral properties of related sulfonamide compounds against tobacco mosaic virus (TMV), revealing that certain derivatives showed around 50% inhibition , highlighting the broader antiviral potential within this chemical class .
- Pharmacological Applications : Research has indicated that compounds with similar structures can act as dual antagonists for CCK receptors, suggesting possible therapeutic applications in gastrointestinal disorders . This pharmacological versatility underscores the importance of further investigating Compound 1 within this context.
Comparative Data Table
| Activity Type | Tested Strain | Inhibition Zone (mm) | MBEC (µg/mL) |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 8 | 125 |
| Bacillus subtilis | 9 | ||
| Enterococcus faecium | 15 | ||
| Antifungal | Candida albicans | 8 | |
| Antiviral | Tobacco Mosaic Virus | ~50% inhibition |
Scientific Research Applications
Enzyme Inhibition
Research indicates that this compound can inhibit key enzymes involved in metabolic pathways, including:
- Proteasome Inhibition : The compound has shown potential in enhancing proteasome activity, crucial for protein degradation and cellular homeostasis.
- Cathepsin Inhibition : It may also inhibit cathepsin activities, which play a role in various physiological processes and disease states.
These enzyme interactions suggest potential applications in treating diseases characterized by dysregulated proteolytic processes, such as cancer and neurodegenerative disorders.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Studies have shown:
- Inhibition of Bacterial Growth : It has been effective against pathogens like Staphylococcus aureus and Enterococcus faecium, indicating its potential as an antimicrobial agent.
- Mechanism of Action : The sulfonylamino group may facilitate binding to bacterial enzymes or receptors, disrupting their function and leading to cell death.
This antimicrobial activity positions the compound as a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Research
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Key findings include:
- Low Cytotoxicity : While exhibiting significant enzyme activity enhancement, the compound showed low toxicity levels, suggesting a favorable therapeutic index.
- Potential for Drug Development : Its structure allows for further derivatization to enhance potency and selectivity against specific cancer types.
Study 1: Enzyme Inhibition Profile
A detailed examination of the enzyme inhibition properties of 4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid was conducted. The study focused on:
| Enzyme Type | Inhibition Concentration (µM) | % Inhibition |
|---|---|---|
| Proteasome | 10 | 75% |
| Cathepsin B | 20 | 60% |
These results indicate strong inhibition capabilities, supporting its use in therapeutic strategies targeting proteolytic pathways.
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Enterococcus faecium | 64 |
The findings highlight the compound's effectiveness at relatively low concentrations, making it a promising candidate for further development.
Study 3: Cytotoxicity in Cancer Cell Lines
A cytotoxicity assay was performed across multiple cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
The low IC50 values indicate that the compound can effectively reduce cell viability in cancer cells while maintaining low toxicity towards normal cells.
Comparison with Similar Compounds
Pyrazole Derivative: 3-(4-Chlorophenyl)-1-[(E)-1-(4-Chlorophenyl)-2-(4-Methylphenylsulfanyl)ethenyl]-4-(4-Methylphenylsulfanyl)-1H-Pyrazole
- Core Structure : Pyrazole ring (vs. benzoic acid in the target compound).
- Key Substituents :
- Two 4-chlorophenyl groups.
- Two 4-methylphenylsulfanyl groups on the ethenyl and pyrazole positions.
- Properties: Crystallographic data reveals a planar pyrazole ring with chlorophenyl substituents twisted at angles of 75.1° and 39.5°, influencing packing via C-H···π interactions . Sulfanyl groups may enhance lipophilicity compared to the target compound’s sulfonylamino group.
Piperazinone Derivative: 4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-1-[(1-Pyridin-4-ylpiperidin-4-yl)methyl]piperazin-2-one
- Core Structure: Piperazinone (vs. benzoic acid).
- Key Substituents :
- Identical (E)-4-chlorophenyl ethenyl sulfonyl group as the target compound.
- Piperidinyl-pyridinylmethyl side chain.
- Properties: The sulfonyl group may confer metabolic stability, while the piperazinone core could enable central nervous system (CNS) activity. Lacks the methylsulfanyl and carboxylic acid groups, reducing polarity compared to the target compound .
Levocetirizine Dihydrochloride
- Core Structure : Acetic acid derivative with a piperazine ring.
- Key Substituents :
- 4-Chlorophenylbenzyl group.
- Properties :
Physicochemical and Pharmacological Comparison
Key Research Findings
- Sulfonyl vs. Sulfonylamino Groups: The sulfonylamino group in the target compound may facilitate hydrogen bonding with biological targets, whereas the sulfonyl group in the piperazinone derivative primarily contributes to metabolic stability .
- Chlorophenyl Effects : All compounds leverage the electron-withdrawing 4-chlorophenyl group for aromatic interactions, but its placement on ethenyl (target compound) vs. benzyl (levocetirizine) alters steric and electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
